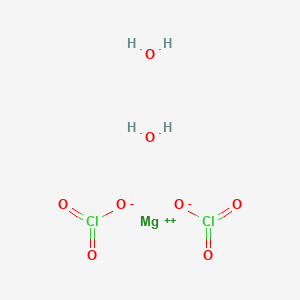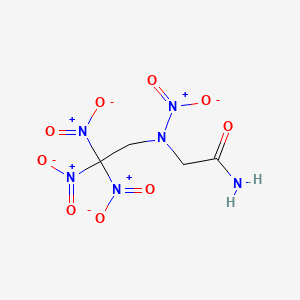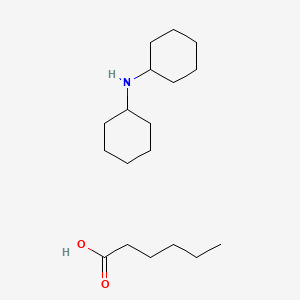
3-Amino-4-butoxythiobenzoic acid S-(2-(diethylamino)ethyl) ester hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride is a chemical compound with the molecular formula C16H28ClN2O2S. It is known for its unique structure, which includes an amino group, a butoxy group, and a sulfanylethyl-diethylazanium moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride typically involves multiple steps:
Formation of the Benzoyl Intermediate: The initial step involves the reaction of 3-amino-4-butoxybenzoic acid with thionyl chloride to form the corresponding acid chloride.
Sulfanylethylation: The acid chloride is then reacted with 2-mercaptoethylamine to introduce the sulfanylethyl group.
Quaternization: The final step involves the quaternization of the amine group with diethyl sulfate to form the diethylazanium chloride salt.
Industrial Production Methods
In an industrial setting, the production of 2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The butoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted benzoyl compounds
Applications De Recherche Scientifique
2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-amino-4-methoxybenzoyl)sulfanylethyl-diethylazanium chloride
- 2-(3-amino-4-ethoxybenzoyl)sulfanylethyl-diethylazanium chloride
- 2-(3-amino-4-propoxybenzoyl)sulfanylethyl-diethylazanium chloride
Uniqueness
2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium chloride is unique due to its butoxy group, which imparts distinct physicochemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for specific applications .
Propriétés
Numéro CAS |
100811-79-8 |
|---|---|
Formule moléculaire |
C17H29ClN2O2S |
Poids moléculaire |
360.9 g/mol |
Nom IUPAC |
2-(3-amino-4-butoxybenzoyl)sulfanylethyl-diethylazanium;chloride |
InChI |
InChI=1S/C17H28N2O2S.ClH/c1-4-7-11-21-16-9-8-14(13-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H |
Clé InChI |
LQGSNQGBQKDTKP-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1)C(=O)SCC[NH+](CC)CC)N.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,6'-cyclohex-2-ene]-1',3-dione](/img/structure/B13736853.png)

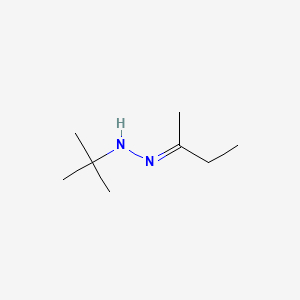
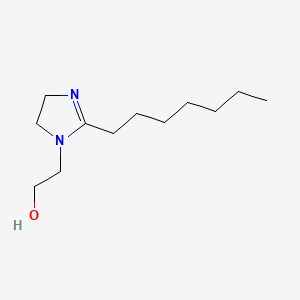
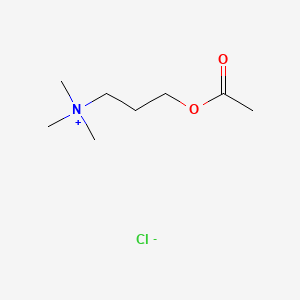
![butyl 4-[3-[2-(diethylamino)ethoxy]indazol-1-yl]benzoate](/img/structure/B13736878.png)
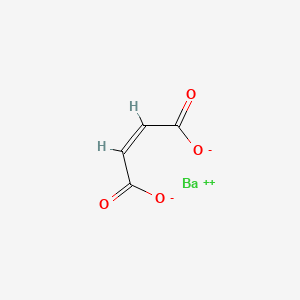
![2-[Bis(carboxymethyl)amino]acetic acid;trichloroiron](/img/structure/B13736892.png)
